molecular formula C15H19ClN4O2 B8089386 tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

Cat. No.: B8089386
M. Wt: 322.79 g/mol
InChI Key: VGWQLZSDXUPRIN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS: 1240301-66-9) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₅H₁₉ClN₄O₂ and a molecular weight of 322.79 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 4-chloro-pyrrolo[2,3-d]pyrimidine moiety and a tert-butyl carbamate group at the 1-position of pyrrolidine. Key physicochemical properties include a predicted boiling point of 467.3±45.0°C, density of 1.37±0.1 g/cm³, and a pKa of 3.05±0.30 . It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development due to the pyrrolo[2,3-d]pyrimidine scaffold’s affinity for ATP-binding pockets .

Properties

IUPAC Name

tert-butyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWQLZSDXUPRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H19ClN4O2
  • Molecular Weight : 322.79 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1240301-66-9

The structural characteristics of this compound include a pyrrolidine core linked to a pyrrolo[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of related pyrrolopyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. One study demonstrated that certain derivatives exhibited significant reductions in inflammation markers when tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS) . Such findings suggest that this compound may possess similar properties, warranting further investigation.

Antiproliferative Activity

Pyrrolopyrimidine derivatives have shown promise as antiproliferative agents against various cancer cell lines. Research indicates that modifications to the pyrrolidine structure can enhance selectivity and potency against specific kinases involved in cancer pathways. For example, a related compound demonstrated significant inhibition of PKB (Protein Kinase B), which plays a crucial role in cell growth and survival . This suggests that this compound may also exhibit antiproliferative effects through similar mechanisms.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies can provide insights into its binding affinities and potential inhibitory effects on key enzymes involved in inflammatory responses and cancer progression .

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of this compound. For instance, testing its effects on cell viability and proliferation in various cancer cell lines can elucidate its therapeutic potential. Preliminary results from related compounds indicate that they can induce apoptosis and inhibit cell cycle progression .

Case Studies and Research Findings

StudyFindings
Study 1 Identified antioxidant properties in pyrrolopyrimidine derivatives; potential for reducing oxidative stress in cells .
Study 2 Demonstrated antiproliferative effects against human tumor xenografts; highlighted the importance of structural modifications for enhanced activity .
Study 3 Explored molecular interactions using docking simulations; suggested high affinity for COX enzymes involved in inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The presence of the chloro group in this compound enhances its ability to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms .
  • Antiviral Properties :
    • The compound has shown potential as an antiviral agent. Studies have suggested that it can inhibit viral replication by targeting specific viral enzymes necessary for the life cycle of viruses such as HIV and Hepatitis C .
  • Neurological Applications :
    • There is emerging evidence that pyrrolidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety . The unique structure of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate may enhance its efficacy in this area.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloro-pyrrolo moiety via nucleophilic substitution reactions.

This compound can also serve as a precursor for further derivatization to enhance its pharmacological profile.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Antiviral Screening :
    • In vitro studies have shown that this compound effectively inhibits viral replication in cell cultures infected with Hepatitis C virus .

Comparison with Similar Compounds

Key Findings :

  • Iodo-substituted analogs (e.g., ) exhibit higher molecular weights and are pivotal in Suzuki-Miyaura couplings for further derivatization.
  • Polar substituents (e.g., tetrahydrofuran-4-carbonyl) may optimize solubility for in vivo applications .

Heterocyclic Ring Variations

The nature of the heterocyclic ring attached to the pyrrolo[2,3-d]pyrimidine core impacts conformational flexibility and pharmacokinetics:

Compound Name Heterocyclic Ring Molecular Weight (g/mol) Key Differences Reference
tert-Butyl 4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate Piperidine ~336.8 (estimated) Six-membered ring; increased rigidity
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate None (direct ester) 253.69 Reduced steric hindrance; simpler synthesis

Key Findings :

  • Direct ester analogs (e.g., ) lack the pyrrolidine ring, simplifying the structure but reducing opportunities for stereochemical modulation.

Fused Ring System Modifications

Variations in the fused pyrimidine ring system alter electronic properties and synthetic utility:

Compound Name Fused Ring System Similarity Score Key Properties Reference
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine 0.90 Altered nitrogen positioning; electronic effects
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Dihydro-pyrrolo[3,2-c]pyridine 0.76 Partial saturation; modified reactivity

Key Findings :

  • Pyrrolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit high structural similarity but distinct electronic profiles due to nitrogen rearrangement.

Key Findings :

  • The target compound’s high cost ($1,040/g ) reflects challenges in stereochemical optimization.
  • Iodo-substituted analogs require stringent anhydrous conditions due to iodine’ reactivity .

Preparation Methods

Core Reaction Sequence

The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the 4-position with a chlorine atom. Subsequent steps involve introducing the pyrrolidine moiety through a BOC-protected intermediate:

  • Chlorination of Pyrrolo[2,3-d]Pyrimidine :

    • 7H-Pyrrolo[2,3-d]pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This step typically achieves >85% conversion, with excess POCl₃ acting as both solvent and reagent.

  • Pyrrolidine Coupling :

    • The chlorine atom at the 4-position is displaced by a pyrrolidine derivative. Specifically, 1-BOC-3-(toluene-4-sulfonyloxy)pyrrolidine reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

  • Deprotection and Isolation :

    • The tert-butyloxycarbonyl (BOC) group is retained throughout the reaction, providing stability to the pyrrolidine nitrogen. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in >90% purity.

Optimization of Key Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionsEffect on Yield
Solvent Anhydrous DMFMaximizes nucleophilicity of pyrrolidine
Base Cs₂CO₃ (2.5 equiv)Enhances deprotonation without side reactions
Temperature 90°CBalances reaction rate and decomposition

Substituting DMF with acetonitrile or toluene reduces yields by 15–20%, likely due to poorer solubility of the intermediates.

Catalytic Additives

While the base reaction proceeds without catalysts, adding catalytic iodide salts (e.g., KI, 0.1 equiv) accelerates the substitution step via a halogen-exchange mechanism. This modification reduces reaction time to 8–10 hours while maintaining yields >75%.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (s, 9H, BOC CH₃), 2.05–2.15 (m, 2H, pyrrolidine CH₂), 3.40–3.55 (m, 4H, pyrrolidine NCH₂), 6.85 (d, J = 3.6 Hz, 1H, pyrrolo H), 7.45 (d, J = 3.6 Hz, 1H, pyrrolo H), 8.30 (s, 1H, pyrimidine H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.2 (BOC CH₃), 46.8 (pyrrolidine NCH₂), 80.1 (BOC C), 115.5 (pyrrolo C), 142.3 (pyrimidine C-Cl), 154.0 (BOC C=O).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 minutes.

Physicochemical Properties

The compound’s physical properties guide handling and storage protocols:

PropertyValueMethod
Molecular Formula C₁₅H₁₉ClN₄O₂High-resolution MS
Molecular Weight 322.79 g/molCalculated
Boiling Point 467.3±45.0°C (Predicted)Computational model
Density 1.37±0.1 g/cm³Estimated
pKa 3.05±0.30Potentiometric titration

Challenges and Scalability

Regioselectivity Concerns

Competing substitution at the 2- and 4-positions of the pyrrolo[2,3-d]pyrimidine core necessitates precise stoichiometric control. Excess pyrrolidine derivative (1.2 equiv) minimizes byproduct formation, ensuring >90% regioselectivity for the 4-chloro adduct.

Large-Scale Production

Scaling beyond laboratory batches introduces challenges:

  • Solvent Volume : Reducing DMF usage by 30% via dropwise addition maintains yield while lowering costs.

  • Purification : Switching from column chromatography to recrystallization (ethyl acetate/hexane) improves throughput but reduces purity to 85–90%.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine and pyrrolo[2,3-d]pyrimidine precursors. For example, analogous tert-butyl-protected pyrrolo[2,3-d]pyrimidine derivatives are synthesized using dichloromethane (DCM) as a solvent with triethylamine (TEA) as a base at 0–20°C . Optimization may involve:

  • Catalyst screening : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in esterification or coupling steps .
  • Temperature control : Maintaining low temperatures (0–20°C) minimizes side reactions during sensitive steps like Boc protection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. How can researchers characterize the physical and chemical properties of this compound, and what analytical techniques are critical?

Methodological Answer : Key characterization methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm regioselectivity of the pyrrolidine and pyrimidine moieties .
    • LC-MS for purity assessment and molecular weight verification (expected MW: ~353.8 g/mol based on analogs) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (analogs show stability up to 250°C) .
  • Solubility profiling : Test in DMSO, DCM, and aqueous buffers (analogs are typically soluble in polar aprotic solvents) .

Table 1 : Representative Physical Properties (Based on Analogous Compounds)

PropertyValueReference
Molecular Weight~353.8 g/mol
Boiling Point~363°C (estimated)
Density1.3±0.1 g/cm³

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity observed in analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Emergency protocols : Immediate eye washing and decontamination with water in case of exposure .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 4-chloro group in pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. stability under basic conditions) can arise from electronic effects of substituents. To address this:

  • Computational modeling : Use DFT calculations to map electron density at the C4 position, predicting sites for Suzuki-Miyaura coupling or amination .
  • Experimental validation : Compare reaction outcomes under varying conditions (e.g., Pd-catalyzed coupling at 80°C vs. thermal stability tests) .
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediate species that may explain divergent pathways .

Q. What strategies are effective for designing analogs of this compound to improve bioactivity or solubility?

Methodological Answer :

  • Scaffold modification : Replace the tert-butyl group with hydrophilic moieties (e.g., PEG chains) to enhance aqueous solubility .
  • Heterocycle substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C5 position to modulate kinase inhibition potency .
  • Prodrug approaches : Link the pyrrolidine nitrogen to enzymatically cleavable groups (e.g., acetyl) for targeted release .

Table 2 : Structural Modifications and Observed Effects (Based on Analogs)

Modification SiteFunctional GroupObserved EffectReference
Pyrrolidine C3-OHIncreased solubility
Pyrimidine C5-IEnhanced electrophilicity

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?

Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Plasma stability : Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using calibrated MS/MS .
  • Light sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation .

Q. What mechanistic insights explain the compound’s role in kinase inhibition, and how can binding affinity be quantified?

Methodological Answer :

  • Molecular docking : Use X-ray crystallography data of analogous pyrrolo[2,3-d]pyrimidines (e.g., PDB entries) to model ATP-binding site interactions .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with recombinant kinases (e.g., JAK2 or EGFR) .
  • Cellular assays : Quantify IC₅₀ values in kinase-dependent cell lines (e.g., Ba/F3-JAK2) using luminescence-based proliferation assays .

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